Muscaridine

Catalog No.
S3344372
CAS No.
6801-43-0
M.F
C9H22NO2+
M. Wt
176.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Muscaridine

CAS Number

6801-43-0

Product Name

Muscaridine

IUPAC Name

[(4R,5S)-4,5-dihydroxyhexyl]-trimethylazanium

Molecular Formula

C9H22NO2+

Molecular Weight

176.28 g/mol

InChI

InChI=1S/C9H22NO2/c1-8(11)9(12)6-5-7-10(2,3)4/h8-9,11-12H,5-7H2,1-4H3/q+1/t8-,9+/m0/s1

InChI Key

LPZBCQRFTKPWLL-DTWKUNHWSA-N

SMILES

CC(C(CCC[N+](C)(C)C)O)O

Canonical SMILES

CC(C(CCC[N+](C)(C)C)O)O

Isomeric SMILES

C[C@@H]([C@@H](CCC[N+](C)(C)C)O)O

Muscaridine is a natural product found in Entoloma rhodopolium with data available.
  • Understanding Muscarinic Acetylcholine Receptors

    Muscaridine activates muscarinic acetylcholine receptors, a class of G protein-coupled receptors found in the nervous system, smooth muscle, and glands []. Studying the effects of muscaridine helps researchers understand the function of these receptors and their role in various physiological processes.

  • Developing Anticholinergic Drugs

    The toxic effects of muscaridine arise from its overstimulation of muscarinic acetylcholine receptors. Research on muscaridine helps in the development of anticholinergic drugs, which block these receptors and can be used to treat conditions like glaucoma, urinary incontinence, and motion sickness [].

  • Tool for Studying Nervous System Function

    Scientists can use muscaridine to selectively activate muscarinic acetylcholine receptors in specific brain regions. This allows them to study the role of these receptors in various neurological functions, such as memory, learning, and movement [].

Muscaridine is a naturally occurring alkaloid predominantly found in certain mushroom species, particularly those belonging to the genera Inocybe and Clitocybe. It is structurally related to muscarine and is known for its ability to mimic the neurotransmitter acetylcholine by binding to muscarinic acetylcholine receptors. This binding leads to significant implications in both toxicology and pharmacology, as muscaridine can influence various physiological processes within the autonomic nervous system, including heart rate modulation and glandular secretions .

, which can be categorized as follows:

  • Oxidation: Muscaridine can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: This compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, yielding different reduced forms.
  • Substitution: Muscaridine can participate in substitution reactions where one functional group is replaced by another, often involving halogens or alkylating agents.

The specific products formed during these reactions depend on the conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Muscaridine exerts its effects primarily through its interaction with muscarinic acetylcholine receptors, which are G protein-coupled receptors located throughout various tissues. There are five known subtypes of these receptors (M1 to M5), each associated with distinct physiological roles. Upon binding, muscaridine mimics acetylcholine's action, leading to effects such as:

  • Decreased heart rate
  • Increased glandular secretions
  • Smooth muscle contractions

These actions underscore the compound's potential for both therapeutic applications and toxicological risks .

Muscaridine can be synthesized through various methods:

  • Natural Extraction: The most common industrial method involves extracting muscaridine from natural sources such as mushrooms. This process typically includes harvesting, drying, and solvent extraction followed by purification through chromatographic techniques.
  • Chemical Synthesis: A notable synthetic route involves the reaction of choline with nitric acid. This method requires careful control of temperature and pH to ensure the desired product is obtained.

Muscaridine has several applications, primarily in research and potential therapeutic contexts:

  • Pharmacological Research: Due to its ability to interact with muscarinic receptors, muscaridine serves as a valuable tool in pharmacological studies aimed at understanding cholinergic signaling pathways.
  • Toxicology Studies: The compound's effects on the autonomic nervous system make it relevant in toxicology research, particularly concerning mushroom poisoning incidents .

Research into muscaridine's interactions focuses on its binding affinity and activity at various muscarinic receptor subtypes. These studies are crucial for understanding how muscaridine may lead to adverse effects when ingested through contaminated mushrooms. Additionally, investigations into its metabolic profile have revealed insights into how it may exert toxic effects following mushroom ingestion .

Muscaridine shares structural and functional similarities with several other compounds that interact with muscarinic receptors. Key comparisons include:

CompoundSimilaritiesUnique Aspects
AcetylcholineBoth are agonists of muscarinic receptorsAcetylcholine also binds to nicotinic receptors
PilocarpineMuscarinic agonist used clinicallyDifferent chemical structure and pharmacokinetics
BethanecholAgonist at muscarinic receptorsPrimarily used for urinary retention treatment
CarbacholPotent agonist at both muscarinic and nicotinic receptorsUsed in ophthalmology for glaucoma treatment
OxotremorineSimilar agonistic propertiesMore selective for specific receptor subtypes

Muscaridine is unique in its potency and specificity for muscarinic receptors compared to these other compounds, making it a subject of interest in both pharmacological research and toxicology .

Biosynthetic Pathways in Basidiomycete Fungi

Muscaridine’s biosynthesis in Basidiomycete fungi remains poorly understood compared to its congener muscarine. Recent studies on Clitocybe rivulosa and related species have revealed that muscarine is stored as a phosphorylated precursor, 4’-phosphomuscarine, which undergoes enzymatic cleavage upon cellular injury to release the active toxin. This precursor mechanism suggests that muscaridine may similarly derive from phosphorylated intermediates, though direct evidence is lacking.

The structural similarity between muscaridine and muscarine—both quaternary amines—hints at shared biosynthetic origins. Muscarine biosynthesis begins with the methylation of glutamate, followed by cyclization and phosphorylation. Muscaridine, which lacks the cyclic ether ring present in muscarine, likely diverges at a later stage, possibly through alternative alkylation or oxidation steps. However, the exact enzymes catalyzing these reactions, such as methyltransferases or phosphatases, have not been identified for muscaridine.

FeatureMuscarineMuscaridine
Core structureTetrahydrofuran ringLinear quaternary amine
Biosynthetic precursor4’-PhosphomuscarineUndetermined phosphorylated form
Receptor affinityM3 muscarinic acetylcholine receptorNo known receptor activation

Ecological Role in Entoloma Rhodopolium Symbiosis

Entoloma rhodopolium, a toxic mushroom containing muscarine, has not been conclusively documented to produce muscaridine. While muscarine serves as a chemical defense against herbivores in Clitocybe and Inocybe species, muscaridine’s ecological function remains speculative. In hypothetical terms, if present in E. rhodopolium, muscaridine could modulate interspecies interactions—such as deterring mycophagous insects—without activating mammalian acetylcholine receptors, as demonstrated in vitro.

The absence of muscaridine-related toxicity reports in E. rhodopolium poisoning cases suggests either minimal concentrations or synergistic effects with muscarine. Further metabolomic studies are needed to confirm muscaridine’s presence in this species and elucidate its role in fungal ecology.

Comparative Analysis with Muscarine Biosynthesis

Muscaridine and muscarine exhibit distinct biosynthetic and pharmacological profiles:

  • Precursor Activation: Muscarine is stored as 4’-phosphomuscarine, which is non-toxic until enzymatic cleavage. In contrast, no phosphorylated form of muscaridine has been identified, implying differences in storage or activation mechanisms.
  • Structural Divergence: Muscarine’s tetrahydrofuran ring enables strong binding to muscarinic receptors, whereas muscaridine’s linear structure lacks this affinity. This structural difference may explain muscaridine’s negligible receptor activity despite its chemical similarity.
  • Ecological Distribution: Muscarine is prevalent in Clitocybe and Inocybe genera, while muscaridine has been detected only in trace amounts alongside muscarine in limited species. This restricted occurrence suggests niche-specific biosynthetic capabilities among Basidiomycetes.

The synthesis of (+)-muscarine from S-(-)-ethyl lactate involves a five-step sequence (Scheme 1):

This route achieves high optical purity (≥98% enantiomeric excess) [4] by exploiting the chiral pool strategy, avoiding racemization through mild aqueous conditions [2].

Zinc-Mediated Allylation in Aqueous Reaction Media

The critical allylation step uses zinc powder in water with NH₄Cl catalysis, offering advantages over traditional organometallic methods:

ParameterConventional OrganometallicAqueous Zinc-Mediated
SolventAnhydrous THF/etherWater
DiastereoselectivityChelation-controlled (Felkin)Anti preference
Workup complexityHighSimplified

The aqueous system reverses typical chelation-control outcomes, favoring anti-addition due to altered transition-state interactions at the zinc surface [1] [2]. This method eliminates the need for cryogenic temperatures and moisture-sensitive reagents [2].

Chelation Control Paradigms in Stereoselective Cyclization

The stereochemical outcome of the allylation step challenges classical Felkin-Anh and Cram-chelation models:

Key observations:

  • In organic solvents, α-alkoxy aldehydes undergo chelation-controlled additions via a cyclic transition state [3] [5].
  • Aqueous media promote non-chelation pathways, yielding anti-adducts due to:
    • Reduced Lewis acidity of zinc in water [1].
    • Surface-mediated reactivity on zinc metal [2].
    • Competitive hydrogen bonding with water [5].

This paradigm shift enables access to stereoisomers like (+)-epimuscarine, which are inaccessible via traditional chelation-controlled routes [1] [4]. The iodocyclization step proceeds with stereospecificity, preserving configuration from the allylation stage [1].

Muscaridine represents a quaternary amine congener structurally related to muscarine, with fundamental differences in its receptor binding characteristics and pharmacological activity profile [1] [2]. The compound exhibits a linear structural configuration as erythro-muscaridine, distinguishing it from the cyclic tetrahydrofuran ring system found in muscarine [1] [2]. This structural variation profoundly impacts its interaction with muscarinic acetylcholine receptor subtypes.

Recent pharmacological investigations utilizing human embryonic kidney cells stably expressing muscarinic acetylcholine receptor subtype three have demonstrated that muscaridine does not activate the receptor at concentrations up to ten micromolar [1] [2]. This finding represents a significant departure from muscarine's potent agonist activity and suggests fundamental differences in receptor recognition mechanisms [1]. The lack of muscarinic acetylcholine receptor subtype three activation indicates that the cyclization to form the ether bridge in muscarine is crucial for mimicking acetylcholine's conformation within the receptor binding site [1].

The muscarinic acetylcholine receptor family comprises five distinct subtypes designated as muscarinic acetylcholine receptor subtype one through muscarinic acetylcholine receptor subtype five, each exhibiting unique tissue distribution patterns and G protein coupling preferences [3] [4]. Muscarinic acetylcholine receptor subtypes one, three, and five preferentially couple to G protein subunit q/eleven and activate phospholipase C, initiating the phosphatidylinositol trisphosphate cascade leading to intracellular calcium mobilization and protein kinase C activation [4]. Conversely, muscarinic acetylcholine receptor subtypes two and four couple to G protein subunit i/o, inhibiting adenylyl cyclase activity and activating G protein-gated potassium channels [4].

Receptor SubtypeG Protein CouplingPrimary SignalingTissue DistributionPhysiological Function
Muscarinic Acetylcholine Receptor Subtype 1G protein subunit q/elevenPhospholipase C activationBrain, gastric glandsCognitive processing [5]
Muscarinic Acetylcholine Receptor Subtype 2G protein subunit i/oAdenylyl cyclase inhibitionHeart, smooth muscleCardiac regulation [6]
Muscarinic Acetylcholine Receptor Subtype 3G protein subunit q/elevenPhospholipase C activationGlands, smooth muscleSecretory functions [7]
Muscarinic Acetylcholine Receptor Subtype 4G protein subunit i/oAdenylyl cyclase inhibitionBrainMotor control [6]
Muscarinic Acetylcholine Receptor Subtype 5G protein subunit q/elevenPhospholipase C activationBrainUnknown function [8]

The highly conserved orthosteric binding site across all five muscarinic acetylcholine receptor subtypes explains the expectation that muscaridine would exhibit similar low activity profiles across all subtypes [1]. This conservation has historically made the identification of subtype-selective drugs highly challenging, as the acetylcholine-binding site shows remarkable homology across the receptor family [9]. The structural analysis of muscaridine reveals that its linear configuration lacks the conformational constraints necessary for optimal receptor binding, contrasting sharply with muscarine's rigid cyclic structure that facilitates proper receptor activation [1].

Allosteric Modulation of Parasympathetic Signaling

The muscarinic acetylcholine receptors possess multiple allosteric binding sites that serve as critical regulatory mechanisms for parasympathetic signaling modulation [10] [11]. These allosteric sites represent topographically distinct regions from the orthosteric acetylcholine-binding site and can accommodate small molecule modulators that regulate the binding and functional properties of orthosteric ligands [11] [12].

Extensive pharmacological studies have identified at least two distinct allosteric binding sites on muscarinic acetylcholine receptors [12]. The common allosteric site, recognized by prototypical modulators such as gallamine and alcuronium, demonstrates differential affinity patterns across receptor subtypes [10]. Muscarinic acetylcholine receptor subtype two exhibits the highest affinity for these prototypical allosteric modulators, while muscarinic acetylcholine receptor subtype three shows significantly lower affinity [10]. Mutagenesis experiments have implicated the second extracellular loop and the interface between the third extracellular loop and the top of transmembrane domain seven as contributing structural elements to this common allosteric site [11].

A second allosteric site has been characterized through studies with compounds such as staurosporine, tacrine, and bis-pyridinium derivatives [12]. This additional site appears to represent a subdomain of the receptor's allosteric binding cleft and may allow simultaneous binding of two allosteric agents along with one orthosteric ligand [12]. The existence of multiple allosteric sites provides sophisticated regulatory mechanisms for fine-tuning receptor responses to endogenous acetylcholine.

Allosteric ParameterMuscarinic Acetylcholine Receptor Subtype 1Muscarinic Acetylcholine Receptor Subtype 2Muscarinic Acetylcholine Receptor Subtype 3Muscarinic Acetylcholine Receptor Subtype 4Muscarinic Acetylcholine Receptor Subtype 5
Common Allosteric SitePresent [11]Present (high gallamine affinity) [10]Present (low gallamine affinity) [10]Present [11]Present [11]
Second Allosteric SitePresent [12]Present [12]Present [12]Present [12]Present [12]
Binding LocationExtracellular loop 2, Extracellular loop 3/Transmembrane domain 7 interface [11]Extracellular loop 2, Extracellular loop 3/Transmembrane domain 7 interface [11]Extracellular loop 2, Extracellular loop 3/Transmembrane domain 7 interface [11]Extracellular loop 2, Extracellular loop 3/Transmembrane domain 7 interface [11]Extracellular loop 2, Extracellular loop 3/Transmembrane domain 7 interface [11]
Cooperativity TypePositive/Negative [11]Positive/Negative [11]Positive/Negative [11]Positive/Negative [11]Positive/Negative [11]

The allosteric modulation mechanism operates through conformational changes that alter the receptor's binding affinity and efficacy for orthosteric ligands without directly competing for the acetylcholine binding site [13] [11]. Positive allosteric modulators enhance agonist binding and functional responses, while negative allosteric modulators decrease these parameters [11]. The voltage-dependent nature of G protein coupling adds another layer of complexity to muscarinic receptor modulation, as the coupling between muscarinic acetylcholine receptor subtype two and its cognate G protein has been demonstrated to be voltage-dependent [14].

Given muscaridine's inability to activate muscarinic acetylcholine receptor subtype three, it is unlikely that the compound engages meaningfully with allosteric modulation pathways that typically require initial receptor activation or conformational changes associated with agonist binding [1]. The structural determinants that govern allosteric modulation appear to be intimately linked to the receptor's ability to undergo agonist-induced conformational changes, which muscaridine fails to trigger [1].

Comparative Agonist Efficacy Across Muscarinic Acetylcholine Receptor Subtypes One Through Five

The agonist efficacy profile of muscaridine across muscarinic acetylcholine receptor subtypes presents a stark contrast to established muscarinic agonists and provides insights into structure-activity relationships governing receptor activation [1] [15]. Comparative analysis with muscarine reveals fundamental differences in their pharmacological profiles and receptor interaction capabilities.

Muscarine demonstrates robust agonist activity across multiple muscarinic acetylcholine receptor subtypes, with binding affinity values ranging from 22.8 to 112.2 picomolar for intact cells expressing different human muscarinic acetylcholine receptor subtypes [16]. The compound exhibits particularly high efficacy at muscarinic acetylcholine receptor subtype three, where it produces significant calcium mobilization and downstream signaling cascade activation [1]. In contrast, muscaridine shows no detectable agonist activity at muscarinic acetylcholine receptor subtype three, even at concentrations reaching ten micromolar [1] [2].

CompoundChemical FormulaMolecular WeightStructure TypeMuscarinic Acetylcholine Receptor Subtype 3 ActivityCalcium Mobilization Response
MuscarineC₉H₂₀O₂N⁺174.26 [17]Cyclic quaternary ammonium [18]High agonist activity [1]Significant increase at 0.1 micromolar [1]
MuscaridineC₉H₂₂O₂N176.26 [1]Linear quaternary amine [1]No activation at 10 micromolar [1]No detectable increase [1]
Four prime-PhosphomuscarineC₉H₂₁O₅NP⁺254.12 [1]Phosphate ester of muscarine [1]Weak agonist activity [1]Minimal response [1]

The lack of agonist efficacy observed with muscaridine across muscarinic acetylcholine receptor subtypes can be attributed to its linear structural configuration, which prevents the adoption of the conformationally constrained geometry required for effective receptor binding [1]. Structure-activity relationship studies have established that the torsion angles involving the ether bridge in muscarine are crucial for receptor activation, and the absence of this cyclic constraint in muscaridine eliminates its ability to mimic acetylcholine's bioactive conformation [1].

Functional studies examining muscarinic partial agonists across human cloned muscarinic receptor subtypes one through five have demonstrated that compounds with similar structural modifications to muscaridine typically exhibit reduced efficacy compared to full agonists like carbachol [15]. These studies reveal that structural alterations affecting the quaternary ammonium group's spatial orientation significantly impact agonist potency and efficacy [19]. The correlation between muscarinic activity and structural parameters, particularly the size and configuration of the quaternary ammonium group, supports the observed inactivity of muscaridine [19].

The comparative efficacy analysis extends to related compounds found in mushroom extracts, where four prime-phosphomuscarine demonstrates weak agonist activity approximately one hundred-fold less potent than muscarine [1]. This finding suggests that even minor structural modifications can dramatically affect receptor binding affinity and functional activity, emphasizing the stringent structural requirements for muscarinic acetylcholine receptor activation.

XLogP3

0.1

Other CAS

6801-43-0

Wikipedia

Muscaridine

Dates

Last modified: 02-18-2024

Explore Compound Types